N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, two methoxy groups, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(5-chloro-2,4-dimethoxyphenyl)-2-aminobenzamide.
Substitution: Formation of N-(5-chloro-2,4-dimethoxyphenyl)-2-substituted benzamides.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide can be compared with other similar compounds such as:
N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide: Similar structure but with a phenylacetamide moiety instead of a nitrobenzamide moiety.
N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: Contains an ethoxy group instead of a nitro group.
N-(5-chloro-2,4-dimethoxyphenyl)-3,4-dimethoxybenzylamine: Contains additional methoxy groups on the benzylamine moiety.
Properties
CAS No. |
853319-91-2 |
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Molecular Formula |
C15H13ClN2O5 |
Molecular Weight |
336.72 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-14(23-2)11(7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19) |
InChI Key |
IOFAUNLXEQUSEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
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